molecular formula C53H66F2N4O20 B192661 Vinflunine ditartrate CAS No. 194468-36-5

Vinflunine ditartrate

Cat. No. B192661
M. Wt: 1117.1 g/mol
InChI Key: YIHUEPHBPPAAHH-IIQAEXPMSA-N
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Description

Vinflunine ditartrate is a fluorinated Vinca alkaloid . It is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine . It has anti-tubulin, antineoplastic, and antiangiogenic activities . It is used in certain cancer studies and is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis .


Synthesis Analysis

Vinflunine is a semi-synthetic vinca alkaloid . It is obtained by superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . This compound has been selected for clinical development on the basis of encouraging preclinical activity .


Molecular Structure Analysis

The molecular formula of Vinflunine ditartrate is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .


Chemical Reactions Analysis

Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation . It interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics, and causes cell cycle arrest .


Physical And Chemical Properties Analysis

The chemical formula of Vinflunine ditartrate is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .

Scientific Research Applications

Antimitotic and Antineoplastic Activities

  • Microtubule Interaction : Vinflunine ditartrate binds to tubulin, inhibiting tubulin assembly and disrupting microtubule assembly dynamics. This leads to cell cycle arrest in mitosis and induction of apoptosis (Vinflunine Ditartrate, 2020).

Pharmacokinetics and Tolerability

  • Effect in Cancer Patients with Renal Impairment : A study assessed the pharmacokinetics and tolerability of Vinflunine in cancer patients with renal impairment. The study found that renal dysfunction induced a decrease in Vinflunine clearance, and the recommended doses for such patients were identified (Isambert et al., 2014).

Oral Administration in Cancer Therapy

  • Phase I Study of Oral Vinflunine : A study evaluated the maximal tolerated dose, safety profile, pharmacokinetics, and activity of oral vinflunine in patients with advanced/metastatic solid tumors who have failed standard therapy. It showed the feasibility of daily oral vinflunine administration, enabling sustained and stable blood concentrations of the drug and its active metabolite (Delord et al., 2013).

Anti-Angiogenic and Anti-Metastatic Properties

  • Inhibiting Angiogenesis and Metastasis : Vinflunine exhibited anti-angiogenic and vascular-disrupting activities, and marked effects against experimental metastases. These findings support its ongoing clinical development for treatment in various cancers (Kruczynski et al., 2006).

NMR Characterization

  • Chemical Structure and Analysis : The chemical structure of vinflunine was examined using NMR spectrometry, aiding in the total assignment of its 1H and 13C spectra. This detailed structural analysis contributes to a deeper understanding of the compound (Ribet et al., 2001).

Preclinical Anticancer Properties

  • In Vitro and In Vivo Antitumor Activity : Preclinical studies confirmed vinflunine's mitotic-arresting and tubulin-interacting properties, distinguishing it from other Vinca alkaloids. Its in vitro cytotoxicity, when combined with other anticancer agents like cisplatin and doxorubicin, showed high synergy, making it a promising candidate for combination chemotherapy regimens (Kruczynski & Hill, 2001).

Clinical Activity in Solid Tumors

  • Efficacy in Various Cancers : Clinical studies demonstrated vinflunine's activity against a variety of tumor types, including transitional cell carcinoma, metastatic breast cancer, and non-small cell lung cancer. Its manageable and noncumulative toxicity profile makes it a promising agent for further investigation (Bellmunt et al., 2008).

In Vivo Antitumor Activity

  • Efficacy Against Experimental Animal Tumor Models : Vinflunine displayed significant antitumor activity in a range of experimental animal tumor models, demonstrating superiority over vinorelbine in terms of survival prolongation and tumor growth inhibition (Kruczynski et al., 1998).

Safety And Hazards

Vinflunine ditartrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;2*1-,2-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHUEPHBPPAAHH-GBROPSEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66F2N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinflunine ditartrate

CAS RN

194468-36-5
Record name ((2α,3α,4α,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,4R,6S,8S)-4-(1,1-difluoroethyl)-1,3,4,5,6,7,8,9-octahydro-8-(methoxycarbonyl)-2,6-methano-2-Hazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic acid methyl ester, (2R,3R)-2,3-dihydroxybutanedioate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
A Moya-Gil, MA Martínez-Gómez, B Porta-Oltra… - Journal of …, 2021 - Elsevier
… Each vial of 10 mL contains 250 mg of VFN base as active substance (corresponding to 34.175 mg/mL of vinflunine ditartrate). Commercially available 0.9% NaCl (Viaflo®, Spain, batch …
Number of citations: 4 www.sciencedirect.com
JP Ribet, P Zalavari, J Fahy, A Duflos… - Magnetic Resonance …, 2001 - Wiley Online Library
… base and vinflunine ditartrate in acetone … vinflunine ditartrate with no ambiguity, we undertook a comparative structural analysis between vinflunine base (1) and vinflunine ditartrate …
JP Delord, JM Tourani, F Lefresne, A Pétain… - Cancer chemotherapy …, 2013 - Springer
… Vinflunine ditartrate is a microtubule inhibitor belonging to the vinca alkaloid family. This phase I study was carried out to evaluate the maximal tolerated dose, the safety profile, the …
Number of citations: 3 link.springer.com
JP Delord, J Bennouna, L Mourey, J Bougaret… - Clinical …, 2012 - Springer
… vinflunine was supplied as SLCaps containing solubilized vinflunine ditartrate (20% W/W, … used, containing 20 mg or 75 mg of vinflunine ditartrate expressed as base, and a sufficient …
Number of citations: 3 link.springer.com
S Gezici, N Şekeroğlu - Anti-Cancer Agents in Medicinal …, 2019 - ingentaconnect.com
… small number of natural anti-tumor products including vinblastine, vincristine, podophyllotoxin, paclitaxel (Taxol) and camptothecin have been tested clinically, while vinflunine ditartrate, …
Number of citations: 202 www.ingentaconnect.com
C Lopez, B Claude, P Morin, M Pelissou… - Journal of separation …, 2011 - Wiley Online Library
A molecularly imprinted polymer (MIP) was synthesized in order to specifically extract vinflunine, an anticancer agent, and its metabolite (4‐O‐deacetylvinflunine) from bovine plasma …
IN Olver, MJ Byrne, E Walpole, D Vorobiof… - European Journal of …, 2007 - Elsevier
… Vinflunine ditartrate is a novel microtubule inhibitor of the vinca alkaloid class obtained by a semi-synthetic process using superacidic chemistry. Vinflunine (VFL) inhibits tubulin …
Number of citations: 12 www.sciencedirect.com
A Volpe, M Racioppi, D D'Agostino, A D'Addessi… - … Oncology: Seminars and …, 2013 - Elsevier
OBJECTIVE: The aim of the present paper is to review findings from the most relevant studies and evaluate the potential of new drugs in treatment of metastatic urothelial cancer. …
Number of citations: 19 www.sciencedirect.com
S Culine, C Theodore, M De Santis, B Bui… - British Journal of …, 2006 - nature.com
A multicentre phase II trial to determine the efficacy of vinflunine as second-line therapy in patients with advanced transitional cell carcinoma (TCC) of the bladder; secondary objectives …
Number of citations: 219 www.nature.com
H Pin, L Hong‐min, Y Ming, L Qin - Biomedical …, 2012 - Wiley Online Library
… Vinflunine ditartrate is a novel microtubule inhibitor of the vinca alkaloid class obtained by a semi-synthetic process using super acidic chemistry. Vinflunine (VFL) inhibits tubulin …

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